Furan, 5-ethyl-2,3-dihydro-
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Overview
Description
Furan, 5-ethyl-2,3-dihydro- is an organic compound with the molecular formula C6H10O It is a derivative of furan, characterized by the presence of an ethyl group at the 5-position and a partially saturated ring, making it a 2,3-dihydro derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 5-ethyl-2,3-dihydro- can be achieved through several methods. One common approach involves the hydrogenation of 5-ethylfuran under specific conditions to partially reduce the furan ring, resulting in the 2,3-dihydro derivative. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is conducted under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of Furan, 5-ethyl-2,3-dihydro- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the hydrogenation reaction.
Chemical Reactions Analysis
Types of Reactions
Furan, 5-ethyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Further reduction can lead to the complete saturation of the furan ring.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using Pd/C or other hydrogenation catalysts.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents can be employed under controlled conditions.
Major Products
Oxidation: Formation of 5-ethyl-2,3-dihydro-2-furanone.
Reduction: Formation of 5-ethyl-tetrahydrofuran.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Furan, 5-ethyl-2,3-dihydro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Furan, 5-ethyl-2,3-dihydro- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Furan, 2,3-dihydro-5-methyl-
- Furan, 2,3-dihydro-
- Furan, 5-ethyl-
Uniqueness
Furan, 5-ethyl-2,3-dihydro- is unique due to the presence of both an ethyl group and a partially saturated ring This combination of structural features imparts distinct chemical and physical properties, differentiating it from other furan derivatives
Properties
CAS No. |
38614-09-4 |
---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
5-ethyl-2,3-dihydrofuran |
InChI |
InChI=1S/C6H10O/c1-2-6-4-3-5-7-6/h4H,2-3,5H2,1H3 |
InChI Key |
CPMMVQJCVZTIRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCCO1 |
Origin of Product |
United States |
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